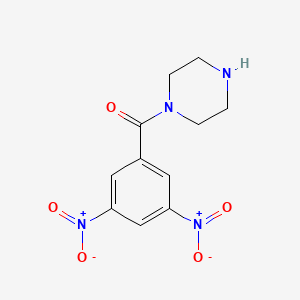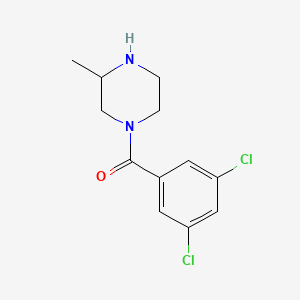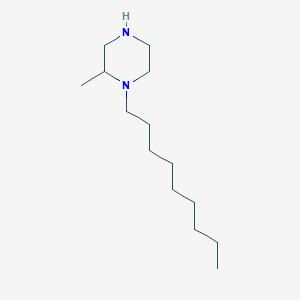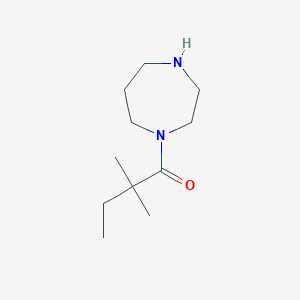
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,4-diazepane, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination . This method involved the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .Wissenschaftliche Forschungsanwendungen
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one has been widely used in scientific research, particularly in studies of anxiety and fear. It has been used to study the effects of drugs on the brain and behavior, as well as the effects of stress on the body. This compound has also been used to study the effects of drugs on memory and learning. In addition, diazepam has been used to study the effects of drugs on the cardiovascular system and to assess the safety and efficacy of new drugs.
Wirkmechanismus
Target of Action
The compound “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” is structurally similar to Ripasudil , a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . Therefore, it’s plausible that the primary target of this compound could be the ROCK protein. ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
As a potential ROCK inhibitor, this compound may bind with Rho to form a Rho/ROCK complex . This interaction could lead to the inhibition of the ROCK protein, thereby affecting the physiological functions regulated by this protein. The specific interaction of the compound with its target could result in changes at the molecular level, potentially influencing cellular processes.
Biochemical Pathways
The inhibition of ROCK can affect several biochemical pathways. For instance, it can lead to the relaxation of smooth muscle cells, which is a crucial aspect of treating conditions like hypertension . Additionally, ROCK inhibition can affect neural growth and gene expression . .
Pharmacokinetics
For instance, Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a ROCK inhibitor, it could lead to changes in smooth muscle contractions, chemotaxis, neural growth, and gene expression . These changes could potentially result in observable physiological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, certain enzymes used in the synthesis of related compounds have shown different catalytic efficiencies under different conditions . Therefore, the action of “this compound” could also be influenced by environmental factors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one has several advantages for use in laboratory experiments. It is a relatively safe drug with few side effects, and it is well-tolerated by most people. In addition, diazepam has a rapid onset of action, which makes it ideal for use in experiments that require quick results. However, there are a few limitations to its use in laboratory experiments. It can be difficult to control the dose of diazepam, and it can be difficult to obtain a consistent response from different subjects.
Zukünftige Richtungen
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one has a wide range of uses and applications in scientific research, and there are many potential future directions for its use. One potential area of research is the use of diazepam to study the effects of drugs on the brain and behavior. Another potential area of research is the use of diazepam to study the effects of drugs on the cardiovascular system. In addition, diazepam could be used to evaluate the safety and efficacy of new drugs and to study the effects of stress on the body. Finally, diazepam could be used to study the effects of drugs on memory and learning.
Synthesemethoden
1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one is synthesized from the reaction of 2,2-dimethylbutan-1-one with 1-chloro-1,4-diazepan-2-one in the presence of sodium ethoxide. The reaction produces a racemic mixture of the desired product. In order to obtain the pure form of diazepam, the racemic mixture is resolved by crystallization of the two enantiomers.
Eigenschaften
IUPAC Name |
1-(1,4-diazepan-1-yl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-11(2,3)10(14)13-8-5-6-12-7-9-13/h12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVKLADNTNCKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

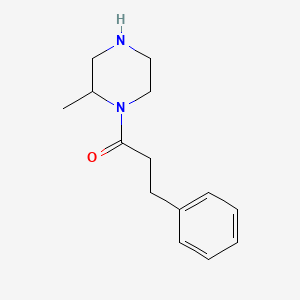
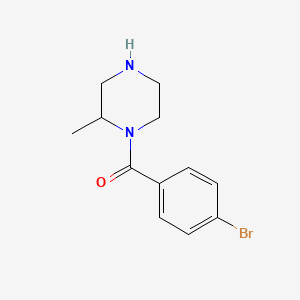

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)
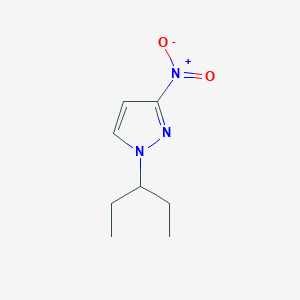
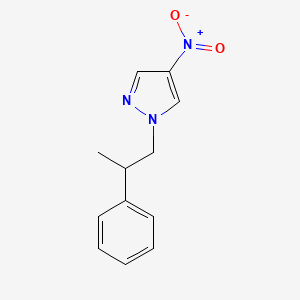

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)
